1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol typically involves multi-step organic reactions. One common approach is the Friedel-Crafts alkylation reaction, where naphthalene is alkylated with a suitable phenol derivative under acidic conditions. The reaction conditions often include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an organic solvent like dichloromethane (CH2Cl2) .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and catalyst concentration are carefully controlled to optimize yield and purity. The final product is usually purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced phenolic compounds.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: H2, Pd/C, mild temperatures.
Substitution: Halogens (Br2, Cl2), nitrating agents (HNO3/H2SO4), under controlled temperatures.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can have different chemical and physical properties .
Scientific Research Applications
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)-naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also act as an antioxidant by scavenging free radicals and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
1-(6-Hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalene-2,3-diol: Similar structure but with an additional hydroxyl group on the naphthalene ring.
2,3-Naphthalenediol, 1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl): Another closely related compound with slight structural variations.
Uniqueness
Its combination of hydroxyl, methoxy, and dimethyl groups on the phenyl ring, along with the naphthalene backbone, makes it a versatile compound in various research and industrial contexts .
Properties
Molecular Formula |
C19H18O3 |
---|---|
Molecular Weight |
294.3 g/mol |
IUPAC Name |
1-(6-hydroxy-3-methoxy-2,4-dimethylphenyl)naphthalen-2-ol |
InChI |
InChI=1S/C19H18O3/c1-11-10-16(21)17(12(2)19(11)22-3)18-14-7-5-4-6-13(14)8-9-15(18)20/h4-10,20-21H,1-3H3 |
InChI Key |
USEUJTXFFYVGRC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1OC)C)C2=C(C=CC3=CC=CC=C32)O)O |
Origin of Product |
United States |
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